molecular formula C18H14N4O2 B13939981 4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one

4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one

Cat. No.: B13939981
M. Wt: 318.3 g/mol
InChI Key: CYNWBQGPBDGTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the 4-methyl group: This step can be performed via alkylation using methyl iodide in the presence of a strong base.

    Attachment of the pyrazol-1-yl-pyridin-2-ylamino moiety: This can be done through nucleophilic substitution reactions, where the pyrazole and pyridine derivatives are introduced sequentially.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: This can result in the formation of dihydro derivatives.

    Substitution: This can occur at various positions on the chromen-2-one core or the attached pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific reaction, are used under appropriate conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.

    Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.

    Pyrazole derivatives: Often investigated for their anti-inflammatory and anticancer properties.

Uniqueness

4-Methyl-7-(6-pyrazol-1-yl-pyridin-2-ylamino)-chromen-2-one is unique due to its specific structural features, which might confer distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

4-methyl-7-[(6-pyrazol-1-ylpyridin-2-yl)amino]chromen-2-one

InChI

InChI=1S/C18H14N4O2/c1-12-10-18(23)24-15-11-13(6-7-14(12)15)20-16-4-2-5-17(21-16)22-9-3-8-19-22/h2-11H,1H3,(H,20,21)

InChI Key

CYNWBQGPBDGTND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC3=NC(=CC=C3)N4C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.